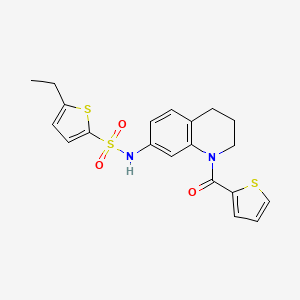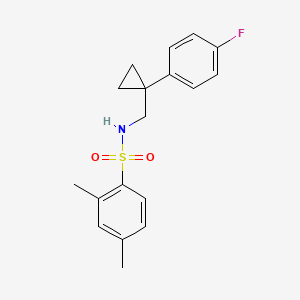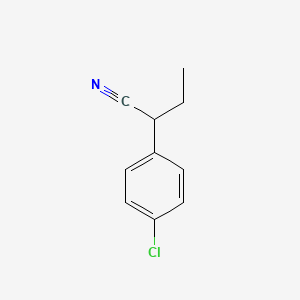
2-(4-Chlorophenyl)butanenitrile
Overview
Description
2-(4-Chlorophenyl)butanenitrile is an organic compound with the chemical formula C10H10ClN It is characterized by the presence of a chlorophenyl group attached to a butanenitrile moiety
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method involves the reaction of 4-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like ethanol.
From Amides: Another method involves the dehydration of 4-chlorobenzyl amide using phosphorus pentoxide (P4O10) as a dehydrating agent.
Industrial Production Methods:
- Industrially, the compound can be synthesized using similar methods but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Types of Reactions:
Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide (NaCN) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Reduction: 2-(4-Chlorophenyl)butylamine.
Oxidation: 2-(4-Chlorophenyl)butanoic acid.
Scientific Research Applications
2-(4-Chlorophenyl)butanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)butanenitrile depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed effects.
Chemical Reactions: In chemical synthesis, the nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
2-(4-Bromophenyl)butanenitrile: Similar structure but with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)butanenitrile: Similar structure but with a fluorine atom instead of chlorine.
2-(4-Methylphenyl)butanenitrile: Similar structure but with a methyl group instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in 2-(4-Chlorophenyl)butanenitrile imparts unique reactivity and properties compared to its analogs. Chlorine is more electronegative than bromine and iodine, which can influence the compound’s reactivity in substitution reactions .
Properties
IUPAC Name |
2-(4-chlorophenyl)butanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOQXAYHQYYHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
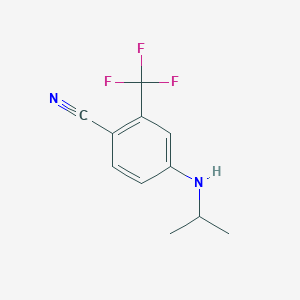
![5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2603118.png)
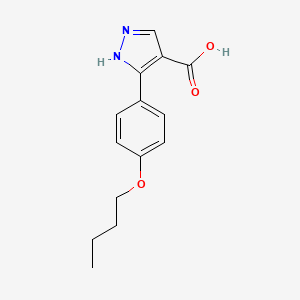
![Tert-butyl N-[5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2603120.png)
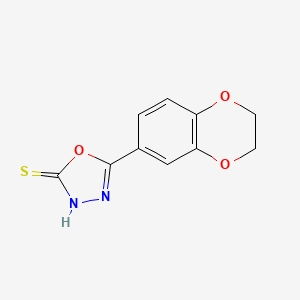
![5-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide](/img/structure/B2603123.png)
![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2603124.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2603125.png)
![(2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2603127.png)
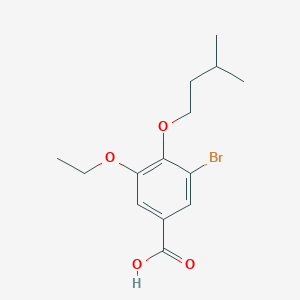
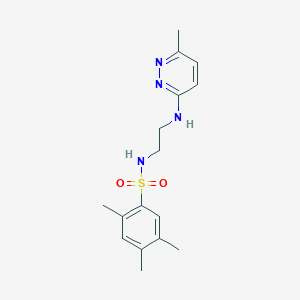
![3-Butylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2603137.png)
